molecular formula C26H35N9Na3O17P3S B13852102 Coenzyme A S-Pyrazinecarboxylate Trisodium Salt

Coenzyme A S-Pyrazinecarboxylate Trisodium Salt

Cat. No.: B13852102
M. Wt: 939.6 g/mol
InChI Key: XMXPRNZMONKUBQ-QSYHLCOKSA-K
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Description

Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is a derivative of Coenzyme A, a crucial cofactor in enzymatic acetyl transfer reactions. This compound is known for its role in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves multiple steps, starting from the parent compound Coenzyme ASpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in product quality and to meet regulatory standards for pharmaceutical and biochemical applications .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A S-Pyrazinecarboxylate Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different pyrazinecarboxylate derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Coenzyme A S-Pyrazinecarboxylate Trisodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves its role as a cofactor in enzymatic reactions. It participates in the transfer of acetyl groups, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes involved in the citric acid cycle and fatty acid metabolism, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is unique due to the presence of the pyrazinecarboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific biochemical and industrial applications .

Properties

Molecular Formula

C26H35N9Na3O17P3S

Molecular Weight

939.6 g/mol

IUPAC Name

trisodium;[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(pyrazine-2-carbonylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C26H38N9O17P3S.3Na/c1-26(2,20(38)23(39)31-4-3-16(36)30-7-8-56-25(40)14-9-28-5-6-29-14)11-49-55(46,47)52-54(44,45)48-10-15-19(51-53(41,42)43)18(37)24(50-15)35-13-34-17-21(27)32-12-33-22(17)35;;;/h5-6,9,12-13,15,18-20,24,37-38H,3-4,7-8,10-11H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,27,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t15-,18?,19?,20-,24-;;;/m1.../s1

InChI Key

XMXPRNZMONKUBQ-QSYHLCOKSA-K

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@@H](C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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